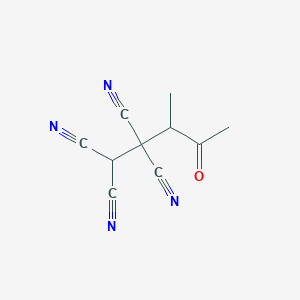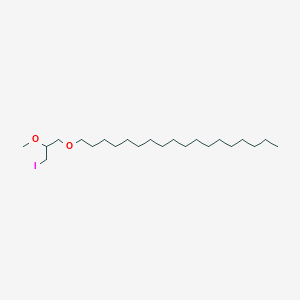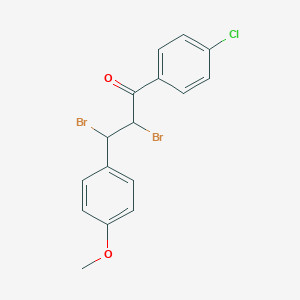![molecular formula C8H13NO B14365200 N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine CAS No. 91738-02-2](/img/no-structure.png)
N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methylbicyclo[221]heptan-2-ylidene)hydroxylamine is a chemical compound known for its unique bicyclic structure This compound is part of a class of organic molecules that feature a bicyclo[221]heptane framework, which is a common motif in natural products and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine typically involves the reaction of a bicyclic ketone with hydroxylamine hydrochloride. One common method starts with the preparation of the oxime derivative of the ketone, followed by its conversion to the desired hydroxylamine compound. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction typically produces amines.
Applications De Recherche Scientifique
N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This reactivity is exploited in both research and therapeutic contexts to study and manipulate biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine: This compound has a similar bicyclic structure but with additional methyl groups, which can affect its reactivity and applications.
Bicyclo[2.2.1]heptan-2-one:
Uniqueness
The uniqueness of N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine lies in its combination of a bicyclic framework with a reactive hydroxylamine group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
| 91738-02-2 | |
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
N-(1-methyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C8H13NO/c1-8-3-2-6(5-8)4-7(8)9-10/h6,10H,2-5H2,1H3 |
Clé InChI |
PXRVMQDXHZDCQO-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(C1)CC2=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)
![4-Phenyl-3-[(propan-2-yl)oxy]-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B14365138.png)
![2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL](/img/structure/B14365152.png)



![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)
